An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of [1-(3-Methoxypropyl)cyclobutyl]methanol
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of [1-(3-Methoxypropyl)cyclobutyl]methanol
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern organic chemistry, offering unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, the ability to unequivocally determine the structure of a novel chemical entity is paramount. This guide provides a detailed examination of the expected ¹H and ¹³C NMR spectral data for [1-(3-Methoxypropyl)cyclobutyl]methanol. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational NMR principles and predictive models to offer a comprehensive analytical framework. The causality behind spectral features is explained to provide not just data, but a deeper understanding of structure-property relationships.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton environment in [1-(3-Methoxypropyl)cyclobutyl]methanol. The chemical shift of each proton is influenced by its local electronic environment, primarily the shielding and deshielding effects of adjacent atoms and functional groups.
The structure of [1-(3-Methoxypropyl)cyclobutyl]methanol is as follows, with protons labeled for assignment:
(Note: This is a simplified 2D representation. The cyclobutane ring is puckered, leading to non-equivalent axial and equatorial protons within the CH₂ groups.)
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Labeled Proton | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| a | -OH | ~1.5-3.0 | Broad Singlet | 1H | The chemical shift of hydroxyl protons is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to chemical exchange and can be confirmed by D₂O exchange. |
| b | -CH ₂- (methanol) | ~3.4-3.6 | Singlet | 2H | These protons are adjacent to the deshielding oxygen of the hydroxyl group, shifting them downfield. With no adjacent non-equivalent protons, the signal is a singlet.[1] |
| c | Cyclobutane Ring Protons | ~1.8-2.2 | Multiplet | 6H | Protons on a cyclobutane ring typically resonate in this region.[2][3] The puckered nature of the ring and diastereotopicity will lead to complex overlapping signals, resulting in a multiplet. |
| d | -CH ₂-CH₂-O | ~1.6-1.8 | Multiplet | 2H | This methylene group is adjacent to another methylene group, resulting in a complex splitting pattern. |
| e | -CH ₂-CH₂-O | ~3.3-3.5 | Triplet | 2H | Being adjacent to the ether oxygen, these protons are deshielded. They are coupled to the adjacent CH₂ group (d), appearing as a triplet.[4] |
| f | -OCH ₃ | ~3.3 | Singlet | 3H | The methyl protons are attached to an oxygen atom, causing a downfield shift. As there are no adjacent protons, the signal is a singlet.[4] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.
The carbon skeleton is labeled for assignment:
Table 2: Predicted ¹³C NMR Chemical Shifts
| Labeled Carbon | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | Quaternary Carbon (C-OH, C-C) | ~70-75 | This quaternary carbon is bonded to an oxygen atom and three other carbons, placing its resonance in this downfield region. |
| C2 | Cyclobutane CH₂ | ~30-35 | These are typical chemical shifts for sp³ hybridized carbons in a four-membered ring.[2] |
| C3 | Propyl CH₂ | ~40-45 | An aliphatic methylene carbon. |
| C4 | Propyl CH₂ | ~25-30 | Another aliphatic methylene carbon. |
| C5 | -C H₂-O- | ~70-75 | This carbon is directly bonded to the ether oxygen, causing a significant downfield shift.[4] |
| C6 | -C H₂-OH | ~60-65 | The carbon bearing the hydroxyl group is deshielded and appears in this characteristic range for primary alcohols.[1] |
| C7 | -OC H₃ | ~58-60 | The methoxy carbon is deshielded by the attached oxygen.[4] |
Experimental Protocols
To obtain high-quality NMR data for [1-(3-Methoxypropyl)cyclobutyl]methanol, a standardized experimental approach is necessary.
Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar small organic molecules.[5][6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required, although modern spectrometers can reference the residual solvent peak.[5]
¹H NMR Acquisition
A standard one-pulse sequence is typically sufficient for routine ¹H NMR.[7]
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[2]
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.[8]
-
Spectral Width: ~12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.[7]
-
Relaxation Delay (D1): 1-2 seconds. For quantitative results, this should be at least 5 times the longest T₁ of interest.
-
Number of Scans (NS): 8 to 16 scans are typically adequate for a sample of this concentration.
-
¹³C NMR Acquisition
A proton-decoupled experiment is standard for ¹³C NMR to produce a spectrum of singlets.
-
Spectrometer Setup: The lock and shim from the ¹H experiment can be used.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.[8]
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): A higher number of scans is necessary due to the low natural abundance of ¹³C. This can range from several hundred to several thousand, depending on the sample concentration and spectrometer sensitivity.
-
Caption: General workflow for NMR data acquisition and processing.
Structural Confirmation with 2D NMR
To unequivocally assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds.[9] For [1-(3-Methoxypropyl)cyclobutyl]methanol, a COSY spectrum would show cross-peaks between the protons of adjacent CH₂ groups in the propyl chain (d and e), and between the cyclobutane protons (c) and the propyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to.[9] An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, greatly simplifying the assignment process. For example, the singlet at ~3.3 ppm (f) would show a correlation to the carbon signal at ~58-60 ppm (C7).
Caption: Conceptual 2D NMR correlations for the methoxypropyl fragment.
Conclusion
This guide provides a robust framework for the NMR analysis of [1-(3-Methoxypropyl)cyclobutyl]methanol. By combining predictive data with fundamental principles of NMR spectroscopy, researchers can anticipate the spectral features of this molecule. The outlined experimental protocols and the application of 2D NMR techniques provide a clear path for empirical data acquisition and unambiguous structural verification. This systematic approach ensures trustworthiness and technical accuracy in the characterization of novel chemical entities.
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